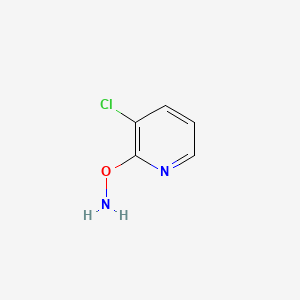

O-(3-chloropyridin-2-yl)hydroxylamine

Descripción

O-(3-Chloropyridin-2-yl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and a hydroxylamine (-O-NH₂) group at the 2-position. The pyridine moiety introduces aromaticity and electron-withdrawing characteristics, while the chlorine substituent modulates electronic and steric properties. This compound is structurally distinct from benzyl-substituted hydroxylamines (e.g., O-aryl or O-benzyl hydroxylamines) due to its heterocyclic framework, which may influence reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

O-(3-chloropyridin-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSHMWIRFHKMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)ON)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302847 | |

| Record name | Pyridine, 2-(aminooxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128080-08-0 | |

| Record name | Pyridine, 2-(aminooxy)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128080-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(aminooxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-(3-chloropyridin-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of O-(3-chloropyridin-2-yl)hydroxylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

O-(3-chloropyridin-2-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

O-(3-chloropyridin-2-yl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of O-(3-chloropyridin-2-yl)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares O-(3-chloropyridin-2-yl)hydroxylamine with structurally or functionally related hydroxylamine derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Key Comparisons of O-Substituted Hydroxylamines

Key Differences and Implications

Substituent Effects on Reactivity :

- The 3-chloropyridinyl group in O-(3-chloropyridin-2-yl)hydroxylamine introduces strong electron-withdrawing effects due to the pyridine’s nitrogen and the chlorine atom. This contrasts with methoxybenzyl derivatives (e.g., 4c–4j), where electron-donating methoxy groups enhance nucleophilicity .

- Pentafluorobenzyl derivatives (e.g., –8) exhibit extreme electronegativity, making them ideal for derivatizing carbonyl compounds in analytical chemistry, whereas the chloropyridinyl analog may favor coordination chemistry or medicinal applications .

Synthetic Complexity :

- Pyridine-based hydroxylamines (e.g., the target compound) often require multi-step synthesis involving protection/deprotection (e.g., Boc groups) and coupling reactions, as seen in for similar pyridinyl-ethyl hydroxylamines .

- Benzyl-substituted hydroxylamines (e.g., 4c–4j) are simpler to synthesize, typically via direct nucleophilic substitution on pre-functionalized benzyl halides .

Biological and Chemical Applications: Morpholinoethyl derivatives (e.g., VIIIe) are used in reductive amination for enzyme inhibitors, leveraging their amine functionality . The chloropyridinyl structure may offer advantages in metal chelation or as a pharmacophore in drug design, analogous to chlorinated heterocycles in polyimide monomers (e.g., 3-chloro-N-phenyl-phthalimide in ) .

Research Findings and Trends

- Thermal Stability : Pyridine-based hydroxylamines are likely more thermally stable than benzyl analogs due to aromatic conjugation, though this requires experimental validation.

Actividad Biológica

O-(3-chloropyridin-2-yl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

O-(3-chloropyridin-2-yl)hydroxylamine features a hydroxylamine functional group attached to a chlorinated pyridine ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of O-(3-chloropyridin-2-yl)hydroxylamine can be attributed to its ability to modulate various biochemical pathways. Hydroxylamines are known to interact with biological molecules, leading to modifications that can affect enzyme activity and cellular signaling processes. The specific interactions of this compound with target proteins or enzymes remain an area of active research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of O-(3-chloropyridin-2-yl)hydroxylamine. For instance, in vitro screening against Leishmania amazonensis , a protozoan pathogen responsible for leishmaniasis, demonstrated significant antileishmanial activity. The half-maximal inhibitory concentration (IC50) values for compounds related to this structure were reported between 15.0 µM and 52.5 µM, indicating a promising therapeutic potential against this parasite .

Table 1: IC50 Values Against Leishmania amazonensis

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 14 | 15.0 | Bromine substitution |

| Compound 15 | 16.0 | Chlorine substitution |

| Compound 16 | 17.0 | Methyl substitution |

| Compound 17 | 22.4 | Unsubstituted pyridine |

| Compound 18 | 23.5 | Pyridin-4-yl derivative |

| Compound 22 | 29.9 | Pyrazine derivative |

| Compound 24 | 39.4 | Pyridazine derivative |

| Compound 25 | 52.5 | Least active |

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assessments were conducted on murine macrophages to evaluate the safety profile of O-(3-chloropyridin-2-yl)hydroxylamine derivatives. The results indicated that these compounds exhibited low cytotoxicity, with selectivity indices (SI) significantly higher than established treatments like Pentamidine, suggesting a favorable toxicity/activity relationship .

Table 2: Cytotoxicity Results

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 14 | >200 | >300 |

| Compound 15 | >200 | >300 |

| Compound 16 | >200 | >600 |

Case Studies and Applications

- Cancer Therapeutics : Hydroxylamines, including derivatives like O-(3-chloropyridin-2-yl)hydroxylamine, have been explored for their potential as HSP90 inhibitors. HSP90 is crucial in maintaining the stability of numerous oncogenic proteins, making it an attractive target for cancer therapy . Inhibiting HSP90 can lead to the degradation of these proteins, thereby suppressing tumor growth.

- Antimicrobial Development : The promising antileishmanial activity observed in laboratory settings suggests that O-(3-chloropyridin-2-yl)hydroxylamine could be developed into a novel treatment for leishmaniasis, particularly in light of the limitations associated with current therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.